carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

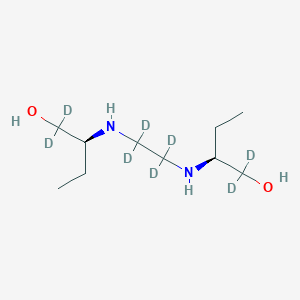

Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;fer(II) est un composé organométallique complexe qui présente une combinaison unique d'un ligand carbanide, d'un phospholane chiral et d'un centre fer(II).

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;fer(II) implique généralement les étapes suivantes :

-

Formation du ligand phospholane : : Le ligand phospholane chiral peut être synthétisé par une série d'étapes à partir de précurseurs cyclopentyle et diéthyle. La stéréochimie est contrôlée à l'aide de catalyseurs chiraux ou de matières premières chirales afin d'assurer la configuration (2S,5S).

-

Complexation avec le fer(II) : : Le ligand phospholane est ensuite mis à réagir avec un sel de fer(II), tel que le chlorure de fer(II), en présence d'un agent réducteur. Cette étape nécessite souvent des conditions d'atmosphère inerte (par exemple, azote ou argon) pour empêcher l'oxydation du centre de fer.

-

Formation du ligand carbanide : : Le ligand carbanide est introduit par une réaction de substitution nucléophile, où un précurseur carbanide approprié réagit avec le complexe fer-phospholane.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement des étapes similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le centre fer(II) peut subir une oxydation en fer(III), ce qui peut modifier considérablement la réactivité et les propriétés du composé.

Réduction : Le composé peut être réduit à nouveau en fer(II) à l'aide d'agents réducteurs appropriés.

Substitution : Le ligand carbanide peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des nucléophiles tels que les halogénoalcanes ou les amines peuvent être utilisés dans des réactions de substitution.

Produits principaux

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation pourrait produire un complexe de fer(III), tandis que la substitution pourrait produire un nouveau composé organométallique avec un ligand différent.

Applications de recherche scientifique

Chimie

En chimie, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;fer(II) est utilisé comme catalyseur dans diverses transformations organiques, y compris les réactions d'hydrogénation et de couplage croisé. Sa nature chirale le rend particulièrement précieux dans la synthèse asymétrique.

Biologie

Bien que les applications biologiques directes soient moins courantes, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant que mimétiques enzymatiques ou dans le développement de nouveaux produits pharmaceutiques.

Médecine

En médecine, la structure unique du composé pourrait être étudiée pour son potentiel en tant qu'agent de délivrance de médicaments ou en tant que composant de l'imagerie diagnostique.

Industrie

Dans l'industrie, ce composé pourrait être utilisé dans la production de produits chimiques fins et de matériaux, en particulier lorsque des catalyseurs chiraux sont nécessaires.

Mécanisme d'action

Le mécanisme par lequel carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;fer(II) exerce ses effets implique généralement la chimie de coordination. Le centre de fer peut se coordonner à divers substrats, facilitant leur transformation par le biais de cycles catalytiques. Le ligand phospholane chiral joue un rôle crucial dans la détermination de la stéréochimie des produits.

Applications De Recherche Scientifique

Chemistry

In chemistry, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis.

Biology

While direct biological applications are less common, derivatives of this compound could be explored for their potential as enzyme mimics or in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s unique structure could be investigated for its potential as a drug delivery agent or as a component in diagnostic imaging.

Industry

In industry, this compound could be used in the production of fine chemicals and materials, particularly where chiral catalysts are required.

Mécanisme D'action

The mechanism by which carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects typically involves coordination chemistry. The iron center can coordinate with various substrates, facilitating their transformation through catalytic cycles. The chiral phospholane ligand plays a crucial role in determining the stereochemistry of the products.

Comparaison Avec Des Composés Similaires

Composés similaires

- Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;nickel(II)

- Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;cobalt(II)

Unicité

Comparé à des composés similaires, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;fer(II) offre une réactivité unique en raison des propriétés électroniques et stériques spécifiques du centre de fer. Sa capacité à subir des réactions d'oxydation et de réduction, ainsi que sa nature chirale, le rendent particulièrement polyvalent en catalyse et en science des matériaux.

Propriétés

Formule moléculaire |

C28H56FeP2 |

|---|---|

Poids moléculaire |

510.5 g/mol |

Nom IUPAC |

carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) |

InChI |

InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m00.../s1 |

Clé InChI |

MXOVWRYEUJWIFP-ABLBMNRKSA-N |

SMILES isomérique |

[CH3-].[CH3-].CC[C@H]1CC[C@@H](P1C2CCCC2)CC.CC[C@H]1CC[C@@H](P1C2CCCC2)CC.[Fe+2] |

SMILES canonique |

[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12063763.png)